![molecular formula C18H21NO4S B2897387 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide CAS No. 1421477-34-0](/img/structure/B2897387.png)
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of heterocyclic compound . Heterocyclic compounds with a benzofuran ring as the core have many biological activities and are the basic building blocks for drug synthesis and chemical raw materials .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray single crystal diffraction methods and optimized by density functional theory calculations . The results showed that the single crystal structure determined by X-ray crystal diffraction was consistent with the molecular structure after DFT optimization .Scientific Research Applications
Photodynamic Therapy Applications
The compound has been studied for its photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer treatment. Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed these compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photodynamic mechanisms, indicating potential applications in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Several studies have synthesized and tested benzenesulfonamide derivatives for their cytotoxic activities against tumor cells. These compounds have shown varying degrees of efficacy in inhibiting cancer cell growth, highlighting their potential as anticancer agents. For example, compounds exhibiting specific structural features have demonstrated promising activities against leukemia and breast cancer cell lines, suggesting a possible role in developing new antitumor agents that target tubulin polymerization (Pieters et al., 1999).
Future Directions
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c20-17(15-6-7-18-16(12-15)8-10-23-18)13-19-24(21,22)11-9-14-4-2-1-3-5-14/h1-7,12,17,19-20H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOMYRVPMLDPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)CCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.